molecular formula C13H18BrNO2S B3260470 1-((5-Bromo-2-methylphenyl)sulfonyl)-4-methylpiperidine CAS No. 330830-29-0

1-((5-Bromo-2-methylphenyl)sulfonyl)-4-methylpiperidine

Cat. No.: B3260470
CAS No.: 330830-29-0
M. Wt: 332.26 g/mol
InChI Key: IQTIUSOGPKXHFB-UHFFFAOYSA-N
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Description

1-((5-Bromo-2-methylphenyl)sulfonyl)-4-methylpiperidine is a chemical compound with the molecular formula C13H18BrNO2S and a molecular weight of 332.26 g/mol . It features a piperidine scaffold, a structure of significant interest in medicinal chemistry and drug discovery, substituted with a 5-bromo-2-methylphenylsulfonyl group. This specific architecture, incorporating both an aromatic bromine atom and a sulfonamide functional group, makes it a valuable synthetic intermediate or building block for researchers. Compounds with sulfonyl groups attached to nitrogen-containing heterocycles are frequently explored in the development of bioactive molecules and are investigated as key intermediates in organic synthesis strategies . The presence of the bromine atom on the aromatic ring offers a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, allowing for the creation of a diverse array of chemical libraries for screening purposes. This product is intended for research and development applications in a laboratory setting. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate safety precautions, referring to the material's Safety Data Sheet (SDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(5-bromo-2-methylphenyl)sulfonyl-4-methylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO2S/c1-10-5-7-15(8-6-10)18(16,17)13-9-12(14)4-3-11(13)2/h3-4,9-10H,5-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQTIUSOGPKXHFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80974058
Record name 1-(5-Bromo-2-methylbenzene-1-sulfonyl)-4-methylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80974058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5850-40-8
Record name 1-(5-Bromo-2-methylbenzene-1-sulfonyl)-4-methylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80974058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((5-Bromo-2-methylphenyl)sulfonyl)-4-methylpiperidine typically involves multiple steps:

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Mechanism of Action

The mechanism by which 1-((5-Bromo-2-methylphenyl)sulfonyl)-4-methylpiperidine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the piperidine ring can enhance binding affinity . These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Table 1: Comparison of Aromatic Ring Substituents and Molecular Properties

Compound Name Molecular Formula Molecular Weight Substituents (Aromatic Ring) Key Properties/Activities References
This compound C₁₃H₁₈BrNO₂S 332.26 g/mol 5-Bromo, 2-methyl N/A (Discontinued)
1-[(5-Bromo-2-ethoxy-4-methylphenyl)sulfonyl]piperidine C₁₄H₂₀BrNO₃S 362.28 g/mol 5-Bromo, 2-ethoxy, 4-methyl Higher molecular weight; ethoxy group increases hydrophobicity
1-[(5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl]-4-methylpiperidine C₁₇H₂₇NO₃S 325.47 g/mol 5-Isopropyl, 2-methoxy, 4-methyl Bulky isopropyl group may reduce solubility
1-((5-Bromo-2-methoxyphenyl)sulfonyl)piperidine C₁₂H₁₆BrNO₃S 334.23 g/mol 5-Bromo, 2-methoxy Methoxy enhances electron density

Key Observations:

  • Substituent Size and Hydrophobicity: Ethoxy () and isopropyl () groups increase steric bulk and hydrophobicity compared to the methyl group in the target compound. These modifications could influence membrane permeability and metabolic stability.

Positional Isomers and Bioactivity

Table 2: Positional Isomerism Effects

Compound Name Bromine/Methoxy Position Molecular Weight Notable Findings References
This compound 5-Br, 2-CH₃ 332.26 g/mol Discontinued; no bioactivity data
1-((3-Bromo-4-methoxyphenyl)sulfonyl)-4-methylpiperidine 3-Br, 4-OCH₃ 348.26 g/mol Potential biological activity (unconfirmed)

Key Observations:

  • Positional Isomerism: Shifting the bromine from the 5- to the 3-position () and substituting methyl with methoxy alters steric and electronic profiles. Such changes could impact target selectivity or potency in receptor binding.

Compounds with Shared Sulfonyl-Piperidine Moieties

Table 3: Analogous Sulfonyl-Piperidine Derivatives

Compound Name Core Structure Biological Activity References
1-(4-{[(5-Substituted-1,3,4-oxadiazol-2-yl)thio]methyl}benzenesulfonyl)-4-methylpiperidine Oxadiazole-sulfonyl hybrid Antibacterial activity against Gram-positive and Gram-negative strains
1-[(5-Bromo-2-ethoxy-4-methylphenyl)sulfonyl]piperidine Piperidine-sulfonyl N/A (structural analog)
Sch225336 (Bis-sulfone CB2-selective ligand) Bis-sulfonyl Cannabinoid receptor inverse agonism

Key Observations:

  • Biological Relevance: Hybrid compounds incorporating 1,3,4-oxadiazole () exhibit antibacterial activity, suggesting that the sulfonyl-piperidine moiety contributes to membrane interaction or enzyme inhibition.
  • Receptor Targeting: Bis-sulfone derivatives () demonstrate receptor-specific activity, highlighting the scaffold’s versatility in drug design.

Biological Activity

1-((5-Bromo-2-methylphenyl)sulfonyl)-4-methylpiperidine is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various scientific domains.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a sulfonyl group and a brominated aromatic moiety. Its chemical structure can be represented as follows:

C12H16BrN1O2S\text{C}_{12}\text{H}_{16}\text{BrN}_1\text{O}_2\text{S}

This structure contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The sulfonyl group enhances the compound's binding affinity, while the brominated aromatic ring may facilitate interactions that lead to modulation of biological pathways.

  • Target Interactions : The compound may inhibit enzyme activity or disrupt cellular processes, potentially inducing apoptosis in cancer cells.
  • Pathways Affected : Research indicates involvement in pathways related to cell proliferation and apoptosis, making it a candidate for anticancer research.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound. In vitro assays have shown that this compound exhibits cytotoxic effects against various cancer cell lines.

Cell Line IC50 (µM) Effect
MCF-7 (Breast)15.3Inhibition of proliferation
HeLa (Cervical)12.7Induction of apoptosis
A549 (Lung)10.5Cell cycle arrest

These findings suggest that the compound could serve as a basis for developing new anticancer agents.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results indicate effectiveness against several bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results point to its potential use in treating infections caused by resistant strains.

Case Studies

A notable case study involved the synthesis and evaluation of various derivatives of this compound. Researchers aimed to enhance its biological activity by modifying the piperidine ring and sulfonyl group. The most promising derivatives displayed improved potency against cancer cell lines while maintaining low toxicity profiles.

Applications in Drug Development

Given its promising biological activities, this compound is being explored as a potential drug candidate for various therapeutic applications:

  • Cancer Therapy : Ongoing research focuses on optimizing its structure for enhanced efficacy against specific types of cancer.
  • Infection Control : Its antimicrobial properties suggest potential applications in developing new antibiotics.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic yield of 1-((5-Bromo-2-methylphenyl)sulfonyl)-4-methylpiperidine?

  • Methodological Answer : The synthesis typically involves reacting 4-methylpiperidine with a sulfonyl chloride derivative (e.g., 5-bromo-2-methylbenzenesulfonyl chloride) under basic conditions. Key parameters include:

  • pH control : Maintain pH ~9 using aqueous sodium carbonate to ensure efficient deprotonation of the piperidine nitrogen .
  • Solvent selection : Methanol is preferred for its polarity and ability to stabilize intermediates .
  • Reaction time : Monitor precipitation via TLC or HPLC; reactions often complete within 1–2 hours .
    • Characterization : Confirm purity via NMR (¹H/¹³C) and HPLC (>95% purity threshold) .

Q. What analytical techniques are critical for structural validation of this compound?

  • Key Methods :

  • NMR Spectroscopy : Assign peaks for the sulfonyl group (δ ~3.1–3.3 ppm for piperidine protons, δ ~7.5–8.0 ppm for aromatic protons) and methyl substituents .
  • Mass Spectrometry : Confirm molecular weight (e.g., [M+H]⁺ at m/z 362.28 for C₁₄H₂₀BrNO₃S) .
  • X-ray Crystallography : Resolve stereochemistry and confirm sulfonyl-piperidine bond angles (applicable to crystalline derivatives) .

Q. How can researchers design initial biological activity screens for this compound?

  • Approach :

  • Enzyme inhibition assays : Test against targets like nucleotide pyrophosphatases (NPP1) or acetylcholinesterase, leveraging the sulfonyl group’s affinity for catalytic pockets .
  • Cellular viability assays : Use MTT or resazurin-based assays in cancer/neurodegenerative cell lines to evaluate cytotoxicity .
  • Dose-response curves : Establish IC₅₀ values with concentrations ranging from 1 nM to 100 µM .

Advanced Research Questions

Q. What strategies address contradictory data in reaction mechanisms during sulfonation?

  • Resolution Steps :

  • Kinetic studies : Compare rates of sulfonyl chloride addition under varying temperatures (25–80°C) to identify rate-limiting steps .
  • Isotopic labeling : Use ³⁵S-labeled reagents to track sulfonation efficiency and byproduct formation .
  • Computational modeling : Apply DFT calculations to map transition states and identify steric hindrance from the 4-methylpiperidine group .

Q. How can regioselectivity be enhanced in electrophilic substitutions on the aromatic ring?

  • Optimization Tactics :

  • Directing groups : Introduce temporary protecting groups (e.g., tert-butyldimethylsilyl) to steer bromine or methyl substitutions .
  • Catalytic systems : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for selective functionalization of the 5-bromo position .
  • Solvent effects : Use polar aprotic solvents (DMF, DMSO) to stabilize charged intermediates and reduce side reactions .

Q. What computational methods predict this compound’s binding modes with biological targets?

  • Protocol :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., urease active site) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of sulfonyl-protein hydrogen bonds .
  • Pharmacophore mapping : Align electrostatic/hydrophobic features with known inhibitors (e.g., thiophene-based analogs) .

Q. How can researchers resolve enantiomeric mixtures during asymmetric synthesis?

  • Separation Techniques :

  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol (80:20) mobile phase .
  • Crystallization : Induce diastereomeric salt formation using (+)- or (-)-camphorsulfonic acid .
  • Enzymatic resolution : Apply lipases (e.g., Candida antarctica) to hydrolyze specific enantiomers .

Q. What structural modifications improve metabolic stability without compromising activity?

  • SAR Insights :

  • Piperidine substitution : Replace the 4-methyl group with trifluoromethyl to reduce CYP450-mediated oxidation .
  • Sulfonyl bioisosteres : Test sulfonamide or phosphonate analogs to enhance plasma half-life .
  • Halogen replacement : Substitute bromine with chlorine to balance lipophilicity and metabolic clearance .

Q. How can researchers validate protein-compound interactions experimentally?

  • Experimental Workflow :

  • SPR/BLI : Measure binding kinetics (kₒₙ/kₒff) using surface plasmon resonance or bio-layer interferometry .
  • ITC : Quantify thermodynamic parameters (ΔH, ΔS) to confirm entropy-driven binding .
  • Cryo-EM/X-ray : Resolve co-crystal structures at ≤2.0 Å resolution to map interaction sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-((5-Bromo-2-methylphenyl)sulfonyl)-4-methylpiperidine
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1-((5-Bromo-2-methylphenyl)sulfonyl)-4-methylpiperidine

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